molecular formula C12H16N2O2 B13318142 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one

3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13318142
M. Wt: 220.27 g/mol
InChI Key: IJOJAUNYNXHTCI-UHFFFAOYSA-N
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Description

1,3-benzoxazol-2-one , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: The classic method involves the condensation of an aldehyde, ammonia, and β-ketoester. In the case of our compound, the aldehyde would be appropriately substituted to yield the desired benzoxazolone ring.

    Cyclization Reactions: Intramolecular cyclization of suitable precursors can lead to the formation of the benzoxazolone ring.

    Multicomponent Reactions: These involve combining multiple reactants in a single step to form the target compound.

Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, such as the Hantzsch synthesis or modified versions thereof.

Chemical Reactions Analysis

3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the amino group.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.

    Major Products: The N-oxide, reduced product, and substituted derivatives.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with cellular targets due to its structural resemblance to other bioactive compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one shares similarities with other imidazole derivatives, but its unique structure sets it apart.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-6-[(propan-2-ylamino)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H16N2O2/c1-8(2)13-7-9-4-5-10-11(6-9)16-12(15)14(10)3/h4-6,8,13H,7H2,1-3H3

InChI Key

IJOJAUNYNXHTCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

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